1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group, two methyl groups, and an aldehyde functional group attached to the pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine, have been found to interact with the 5-hydroxytryptamine receptor 2c in humans . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Biochemical Pathways
For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They may interfere with the metabolic pathways of the parasites, leading to their death.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes and potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrazole ring.
Reaction Conditions:
Reagents: 3-chlorobenzaldehyde, acetylacetone, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.
3-chloromethcathinone (3-CMC): A synthetic cathinone with stimulant effects.
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A structural isomer with potentially different reactivity and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWBUFTEPDFBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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